Summary of the Application: SAR407899 is a novel Rho-kinase inhibitor that has been identified as a potential target for several cardiovascular diseases . It’s being used in research to understand its effects on cardiovascular conditions, particularly arterial hypertension .
Methods of Application: SAR407899 is an ATP-competitive Rho-kinase inhibitor, equipotent against human and rat-derived Rho-kinase 2 with inhibition constant values of 36 nM and 41 nM, respectively . It is highly selective in a panel of 117 receptor and enzyme targets . In vitro, SAR407899 demonstrated concentration-dependent inhibition of Rho-kinase–mediated phosphorylation of myosin phosphatase, thrombin-induced stress fiber formation, platelet-derived growth factor–induced proliferation, and monocyte chemotactic protein-1–stimulated chemotaxis .
Results or Outcomes: SAR407899 potently and species-independently relaxed precontracted isolated arteries of different species and different vascular beds . In vivo, over the dose range 3 to 30 mg/kg PO, SAR407899 lowered blood pressure in a variety of rodent models of arterial hypertension . The antihypertensive effect of SAR407899 was superior to that of fasudil and Y-27632 .
Summary of the Application: SAR407899 has been studied for its potential use in the treatment of erectile dysfunction (ED), particularly in diabetic and hypertensive patients where e-NO activity is impaired .
Methods of Application: The effects of SAR407899 were compared with the Rho-kinase inhibitor Y-27632 and the PDE5 inhibitor sildenafil for their ability to relax corpus cavernosum strips contracted with phenylephrine in healthy and diabetic animals .
Results or Outcomes: SAR407899 dose-dependently relaxed the pre-contracted corpora cavernosa in all species, with similar potency and efficacy in healthy vs diabetic rats, WKY vs SHR rats, healthy vs diabetic rabbits . The induction of penile erection by SAR407899, unlike that by sildenafil, is largely independent of e-NO activity .
Summary of the Application: SAR407899 has been used in research to study its effects on endothelial cells . It’s particularly interesting for its potential to inhibit stress fiber formation and cell shrinkage, which are common responses to thrombin .
Methods of Application: In this research, human umbilical vein endothelial cells (HUVECs) were treated with thrombin to induce shrinkage and stress fiber formation . SAR407899 was then applied at a concentration of 3 µmol/L .
Results or Outcomes: The application of SAR407899 completely abolished thrombin-induced shrinkage of HUVECs and stress fiber formation . This suggests that SAR407899 could have potential therapeutic applications in conditions where endothelial cell function is compromised .
SAR407899 is a selective inhibitor of Rho-associated protein kinase, commonly referred to as Rho-kinase. This compound is recognized for its potential therapeutic applications in cardiovascular diseases and other conditions characterized by excessive smooth muscle contraction and proliferation. The compound's chemical structure allows it to effectively inhibit Rho-kinase activity, leading to the modulation of various cellular processes, including smooth muscle contraction, cell migration, and proliferation.
The mechanism of action of SAR407899 is still under investigation. The patent describing the compound suggests potential activity as a kinase inhibitor, specifically targeting kinases involved in cell cycle regulation []. Kinases are enzymes that transfer phosphate groups from ATP molecules to other proteins, regulating various cellular processes. Inhibiting specific kinases can be a therapeutic strategy for cancer and other diseases. However, further research is needed to elucidate the specific targets and mechanisms involved.
SAR407899 primarily functions through its interaction with Rho-kinase, inhibiting the phosphorylation of myosin phosphatase. This inhibition results in decreased contractility of smooth muscle cells and reduced formation of stress fibers induced by thrombin. In vitro studies have demonstrated that SAR407899 exhibits concentration-dependent inhibition of Rho-kinase-mediated reactions, which are crucial for various physiological processes such as vascular tone regulation and cellular movement .
The biological activity of SAR407899 has been extensively studied, particularly in the context of its effects on vascular smooth muscle cells. The compound has been shown to:
The synthesis of SAR407899 involves several steps that typically include:
SAR407899 has potential applications in several areas:
Interaction studies involving SAR407899 focus on its pharmacokinetics and pharmacodynamics:
Several compounds exhibit similar mechanisms of action or structural characteristics to SAR407899. Here is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Y27632 | Rho-kinase inhibitor | One of the first identified Rho-kinase inhibitors; widely used in research. |
Fasudil | Rho-kinase inhibitor | Approved for clinical use in Japan for cerebral vasospasm; broader clinical application. |
H1152 | Selective Rho-kinase inhibitor | More potent than Y27632; used primarily in research settings. |
While all these compounds inhibit Rho-kinase, SAR407899 stands out due to its selectivity and reduced off-target effects compared to others like Y27632 and Fasudil.